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molecular formula C12H7ClN2S B8812105 2-Chloro-5-phenylthieno[2,3-d]pyrimidine

2-Chloro-5-phenylthieno[2,3-d]pyrimidine

Cat. No. B8812105
M. Wt: 246.72 g/mol
InChI Key: YQPQWOIBIBSBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290511B2

Procedure details

2,4-Dichloro-5-phenyl-thieno[2,3-d]pyrimidine (1 g, 3.56 mmol) and zinc dust (2.34 g, 35.6 mmol) were combined and stirred in ethanol (10 mL). NH4OH (1 mL) was added and the reaction heated to reflux for 2 hours. The reaction mixture was allowed to cool to room temperature, diluted with ethyl acetate (50 mL) and filtered through celite. The filtrate was washed with water (100 mL), dried over Na2SO4 and concentrated at reduced pressure. The resulting residue was purified by flash chromatography, eluting with a gradient of petroleum ether to 90/10 petroleum ether/ethyl acetate to afford 2-chloro-5-phenyl-thieno[2,3-d]pyrimidine (260 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
2.34 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4](Cl)[C:5]2[C:10]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)=[CH:9][S:8][C:6]=2[N:7]=1.[NH4+].[OH-]>C(O)C.C(OCC)(=O)C.[Zn]>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[C:10]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)=[CH:9][S:8][C:6]=2[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)SC=C2C2=CC=CC=C2)Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
2.34 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The filtrate was washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with a gradient of petroleum ether to 90/10 petroleum ether/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=CC2=C(N1)SC=C2C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: CALCULATEDPERCENTYIELD 29.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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